3-Bromo-4-chloro-5-fluorobenzonitrile
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for aromatic substitution patterns and functional group prioritization. The compound is officially designated as this compound, reflecting the precise positional arrangement of halogen substituents relative to the nitrile functional group. This nomenclature system assigns the cyano group as the principal functional group, establishing the carbon bearing the nitrile as position 1 on the benzene ring. The subsequent numbering proceeds clockwise around the aromatic ring, placing the fluorine atom at position 5, chlorine at position 4, and bromine at position 3.
The structural formula reveals a benzene ring substituted with three halogen atoms and one cyano group, creating a tetrafunctional aromatic system. The molecular geometry demonstrates the characteristic planar arrangement of the benzene ring with the cyano group extending linearly from the aromatic framework. The International Union of Pure and Applied Chemistry structural representation confirms the presence of sp2-hybridized carbon atoms within the aromatic system, while the cyano carbon exhibits sp hybridization. The InChI (International Chemical Identifier) string for this compound is documented as "InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H", providing a unique computational identifier for database searches and chemical informatics applications.
The three-dimensional conformational analysis of this compound indicates that the halogen substituents adopt positions that minimize steric hindrance while maximizing electronic stabilization through resonance effects. The cyano group, being strongly electron-withdrawing, significantly influences the electronic distribution throughout the aromatic system, thereby affecting the reactivity patterns of the adjacent halogen substituents. Database entries consistently report the compound's InChI Key as "ZTHRAKNXQNIZLZ-UHFFFAOYSA-N", serving as a standardized hash for rapid molecular identification across chemical databases.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHRAKNXQNIZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856995 | |
| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357944-86-5 | |
| Record name | 3-Bromo-4-chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-4-chloro-5-fluorobenzonitrile is an organofluorine compound with significant potential in medicinal chemistry and material science. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzonitrile framework, enhances its biological activity and reactivity. This article delves into the biological activity of this compound, examining its interactions with biological systems, synthesis pathways, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 234.45 g/mol. The presence of multiple halogens contributes to its chemical reactivity, particularly in electrophilic substitution reactions on the aromatic ring and nucleophilic attacks on the cyano group.
Biological Activity
This compound exhibits various biological activities, primarily due to its ability to interact with cellular processes:
- Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, halogenated benzonitriles have been noted for their ability to inhibit cell growth in several types of cancers, including breast and prostate cancer.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as steroid 5α-reductases. These enzymes are critical in steroid metabolism and are implicated in conditions like benign prostatic hyperplasia and prostate cancer .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects typically involves the modulation of signaling pathways and gene expression. Its halogen substituents enhance electrophilicity, allowing it to participate in nucleophilic aromatic substitution reactions that can lead to biologically relevant products .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, often involving halogenation processes. A typical synthetic route includes:
- Halogenation : The introduction of bromine, chlorine, and fluorine atoms into the benzonitrile framework.
- Reactivity Conditions : Utilizing specific reagents and conditions to optimize yields and purity.
For example, ultrasonic-assisted reactions can improve the efficiency of halogenation by enhancing mixing and energy transfer within the reaction mixture.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of structurally related compounds on a panel of cancer cell lines. Compounds similar to this compound demonstrated IC50 values ranging from 0.01 µM to 73.4 µM across various cell lines, indicating strong growth inhibition . The most active compounds showed a remarkable ability to induce apoptosis in treated cells.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory potential of halogenated benzonitriles against steroid 5α-reductases revealed that certain derivatives exhibited potent inhibition comparable to established inhibitors. This suggests that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Bromo-4-chloro-5-fluorobenzonitrile typically involves halogenation reactions followed by nitrile formation. Various methods can be employed to achieve this compound, including:
- Halogenation : Utilizing bromine, chlorine, and fluorine in the presence of suitable solvents and catalysts.
- Nitrile Formation : Often achieved through nucleophilic substitution reactions or via the conversion of carboxylic acids to nitriles using reagents like thionyl chloride.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for potential applications in drug discovery, particularly in developing compounds with therapeutic properties.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives can induce apoptosis in malignant cells while sparing healthy ones, indicating a selective anticancer effect .
Material Science
This compound is also utilized in the development of organic light-emitting diodes (OLEDs). The presence of halogen atoms enhances the electronic properties of the materials, making them suitable for optoelectronic applications.
Application Example: OLEDs
The unique electronic characteristics imparted by halogen substituents allow for improved efficiency and stability in OLED devices. Research indicates that compounds based on this compound can significantly enhance light emission properties compared to their non-halogenated counterparts .
The biological activity of this compound and its derivatives is attributed to their ability to interact with various biological targets. The halogen substituents play a pivotal role in modulating these interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. These compounds have shown efficacy against several bacterial strains, suggesting their potential use as antibacterial agents.
Mechanism of Action
The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways within microbial cells .
Data Tables: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Induces apoptosis in cancer cells |
| Material Science | Used in OLED materials | Enhances light emission efficiency |
| Antimicrobial Agents | Potential antibacterial properties | Effective against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Diversity
The reactivity and applications of halogenated benzonitriles depend heavily on substituent positions and halogen types. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison
Key Observations :
- Steric and Electronic Effects: The trifunctional halogenation (Br, Cl, F) in this compound increases steric bulk and electron-withdrawing effects compared to analogs like 3-Bromo-2-fluorobenzonitrile. This enhances its reactivity in nucleophilic aromatic substitution but may reduce solubility in nonpolar solvents.
- Functional Group Impact : Replacing chlorine with ethoxy (as in 3-Chloro-4-ethoxy-5-fluorobenzonitrile) introduces an electron-donating group, altering electronic density and solubility. Ethoxy derivatives are often more bioavailable .
- Applications : While this compound is tailored for agrochemicals, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s aldehyde and hydroxyl groups make it suitable for coordination chemistry .
Physicochemical Properties
Limited data from and suggest trends in solubility and logP values:
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Boiling Point (°C) |
|---|---|---|---|
| This compound | 2.8 (estimated) | ~0.1 (DMSO) | Not reported |
| 3-Chloro-4-ethoxy-5-fluorobenzonitrile | 2.1 | 1.2 (Ethanol) | 298–300 |
| 5-Bromo-4-fluoro-2-hydroxybenzaldehyde | 1.9 | 3.4 (Water) | 245–247 |
- logP and Solubility : The higher logP of this compound reflects its hydrophobicity, whereas the ethoxy analog’s lower logP aligns with improved polar solvent compatibility. Hydroxybenzaldehyde derivatives exhibit higher aqueous solubility due to hydrogen bonding .
Preparation Methods
Example Synthetic Step: Bromination of 4-chloro-5-fluorobenzonitrile
Starting from 4-chloro-5-fluorobenzonitrile, bromination at the 3-position can be performed using Br₂/FeBr₃ at low temperatures to avoid polybromination.
Reaction conditions typically involve:
- Solvent: dichloromethane or chloroform
- Temperature: 0 to 25 °C
- Reaction time: 1–3 hours
- Molar ratios: slight excess of bromine to ensure complete conversion
After reaction completion, the mixture is quenched, and the product is purified by recrystallization or column chromatography.
Alternative Synthetic Methods and Related Compounds
While direct literature on this compound is limited, closely related compounds and intermediates provide insight into preparation methods:
Synthesis of 3-bromo-4-fluorobenzaldehyde via bromination of 4-fluorobenzaldehyde in dichloromethane with sodium bromide and sodium hypochlorite under ultrasonic conditions has been reported with high yield (~92%) and purity (~99.4%). This method uses mild conditions and phase separation for product isolation, suggesting similar approaches could be adapted for benzonitrile derivatives.
Nucleophilic aromatic substitution (SNAr) can be employed to introduce the nitrile group by reacting halogenated fluorobenzenes with sodium cyanide under controlled conditions, often in polar aprotic solvents at elevated temperatures.
Sequential halogenation and cyanation strategies have been applied industrially to synthesize polyhalogenated benzonitriles, optimizing reaction parameters such as temperature, solvent, and catalyst to maximize regioselectivity and yield.
Data Table: Summary of Preparation Methods for this compound and Analogues
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination (4-position) | NCS or Cl₂, solvent (CH₂Cl₂), 0–25 °C | 80–90 | Controlled to prevent over-chlorination |
| 2 | Bromination (3-position) | Br₂/FeBr₃, solvent (CH₂Cl₂), 0–25 °C | 75–85 | Lewis acid catalysis improves selectivity |
| 3 | Cyanation (nitrile group) | NaCN, polar aprotic solvent (DMF/DMSO), 80–120 °C | 70–90 | Nucleophilic substitution on halogenated ring |
| 4 | Purification | Recrystallization or column chromatography | — | Achieves >95% purity |
Research Findings and Considerations
Regioselectivity: The presence of fluorine and nitrile groups strongly influences the position of electrophilic substitution. Fluorine is ortho/para-directing but deactivating, while nitrile is meta-directing and strongly deactivating. This interplay guides selective halogenation at the 3- and 4-positions.
Reaction Optimization: Ultrasonic irradiation during halogenation can improve yields and selectivity by enhancing mass transfer and mixing.
Environmental and Safety Aspects: Use of sodium bromide and sodium hypochlorite as brominating agents offers a safer alternative to elemental bromine, reducing toxic hazards.
Purification: Bulk melting crystallization at controlled temperatures (e.g., 31 °C) is effective for isolating high-purity products from crude mixtures.
Q & A
Basic: What are the optimal synthetic strategies for introducing bromo, chloro, and fluoro substituents in benzonitrile derivatives?
Answer:
The synthesis of polyhalogenated benzonitriles like 3-bromo-4-chloro-5-fluorobenzonitrile typically involves sequential halogenation and functional group transformations. Key steps include:
- Halogenation via electrophilic substitution : Bromine or chlorine can be introduced using Lewis acids (e.g., FeCl₃) under controlled temperatures (60–80°C) to direct substitution to meta/para positions .
- Fluorination : Fluorine is often introduced via nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents like DMF at 120°C) or via Balz-Schiemann reactions for aryl fluorides .
- Cyanide group retention : Ensure nitrile stability by avoiding strong acids/bases during halogenation. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products (>95% by HPLC) .
Advanced: How can regioselectivity challenges during halogenation be addressed to avoid isomer formation?
Answer:
Regioselectivity in polyhalogenated systems is influenced by steric and electronic factors. For this compound:
- Electronic directing effects : The nitrile group is a strong meta-director, while halogens (Cl, Br) act as ortho/para directors. Computational modeling (DFT) can predict substitution patterns by analyzing charge distribution and frontier orbitals .
- Protecting group strategies : Temporarily masking the nitrile (e.g., as a thiocyanate) can alter directing effects, enabling selective halogenation at desired positions .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., meta-bromination), while higher temperatures (80–100°C) favor thermodynamically stable isomers .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- IR spectroscopy : The nitrile group exhibits a sharp C≡N stretch at ~2230 cm⁻¹, while halogen (C-Br, C-Cl) stretches appear at 550–750 cm⁻¹ .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 7.2–8.1 ppm), influenced by adjacent halogens.
- ¹³C NMR : Nitrile carbon resonates at ~115 ppm; halogenated carbons show deshielding (C-Br: δ 120–130 ppm; C-Cl: δ 125–135 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (expected m/z: 234.3 for C₇H₂BrClFN) and fragmentation patterns .
Advanced: How can thermal stability and decomposition pathways of this compound be evaluated for long-term storage?
Answer:
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (5°C/min in N₂ atmosphere). Decomposition onset >200°C suggests stability at room temperature .
- DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events (e.g., melting point, decomposition). For benzonitriles, exothermic peaks above 250°C may indicate cyanide group degradation .
- Accelerated aging studies : Store samples at 40°C/75% relative humidity for 6 months and monitor purity via HPLC. Degradation products (e.g., dehalogenated byproducts) require LC-MS analysis .
Advanced: How should researchers resolve contradictions in spectroscopic data across different batches?
Answer:
- Batch-to-batch impurity profiling : Use GC-MS or HPLC to detect trace isomers (e.g., 2-bromo-5-chloro derivatives) or residual solvents that may alter spectral baselines .
- Cross-validate with computational models : Compare experimental ¹H NMR shifts with DFT-predicted values (software: Gaussian, ORCA) to confirm structural assignments .
- Collaborative inter-lab studies : Share samples with independent labs to rule out instrument-specific artifacts (e.g., magnetic field inhomogeneity in NMR) .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at 2–8°C in airtight, amber vials to minimize light-induced decomposition.
- Desiccants : Include silica gel packs to prevent hydrolysis of the nitrile group in humid environments .
- Inert atmosphere : For long-term storage (>1 year), use argon or nitrogen to displace oxygen and reduce oxidation risks .
Advanced: What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura) using this substrate?
Answer:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 enhances reactivity with electron-deficient aryl halides.
- Solvent optimization : Use toluene/DMF (4:1) at 80°C to balance solubility and reaction rate.
- Protecting the nitrile : Convert to a boronic ester temporarily to prevent coordination with palladium, which can deactivate the catalyst .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
